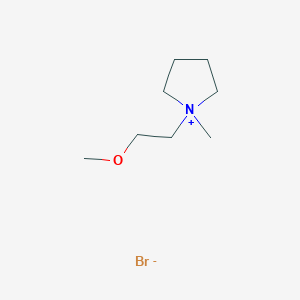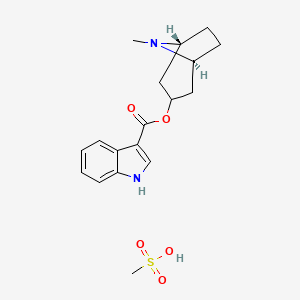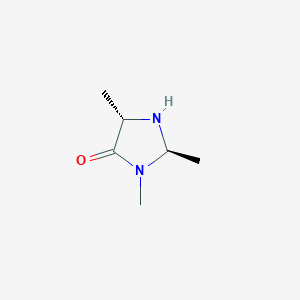
N-Trityl-homoserine
Descripción general
Descripción
N-Trityl-homoserine is a derivative of homoserine, which is tritylated . Tritylation is a process where a trityl group is added to a molecule .
Synthesis Analysis
The synthesis of N-Trityl-homoserine can be achieved through two routes. One method involves tritylating L-Homoserine via its silylated product with Me 2 SiCl 2 or Ph 2 SiCl 2, yielding a 65-68% yield . Another method involves treating N-Trt-L-methionine with Mel and degrading the resulting sulfonium salt with KOH, yielding N-Trt-L-homoserine in a 75% yield .Molecular Structure Analysis
The molecular weight of N-Trityl-homoserine is 462.62 . The empirical formula is C23H23NO3 · C6H15N .Chemical Reactions Analysis
The trityl group in N-Trityl-homoserine is a tris(tetrathiaaryl)methyl radical . These radicals are stable under both oxidation and reduction conditions .Physical And Chemical Properties Analysis
N-Trityl-homoserine shows no tendency to spontaneous lactonization . This is in contrast to N-alkyloxycarbonyl-L-homoserine derivatives . Trityl radicals are characterized by high values of the relaxation times T1 and T2 and intense narrow lines in the ESR spectra .Aplicaciones Científicas De Investigación
Synthesis and Modification
- Synthesis Routes : N-Trityl-L-homoserine has been synthesized through different methods. Barlos and Theodoropoulos (1982) described the tritylation of L-Homoserine via its silylated product, yielding N-Trityl-L-homoserine with a high degree of purity and without spontaneous lactonization tendencies (Barlos & Theodoropoulos, 1982).
Biomedical Applications
- Oligonucleotide Conjugation : Stetsenko and Gait (2001) presented a method for preparing 3'-conjugates of oligonucleotides using N-alpha-position of homoserine with a trityl protecting group, showing potential in bioconjugate chemistry (Stetsenko & Gait, 2001).
- Chemical Modification for Biological Studies : Knaup, Drauz, and Schwarm (2002) discussed using N-Trityl-homoserine derivatives for synthesizing homoseryl peptides, indicating their utility in biological and synthetic research (Knaup, Drauz, & Schwarm, 2002).
Biochemistry and Microbiology
- Homoserine Transacetylase in Fungi : Nazi and Wright (2005) explored the role of homoserine transacetylase in fungi, which involves N-Trityl-homoserine as a substrate in the methionine biosynthetic pathway. This enzyme presents a target for antimicrobial research (Nazi & Wright, 2005).
- Quorum Sensing in Bacteria : The role of N-acyl homoserine lactones in bacterial quorum sensing was studied by Robson et al. (1997), emphasizing its significance in coordinating bacterial population-wide gene expression (Robson et al., 1997).
Industrial and Biotechnological Applications
- Production in Escherichia coli : Studies like those by Mu et al. (2021) and Liu et al. (2020) focused on metabolic engineering in Escherichia coli for efficient production of L-homoserine, a precursor of N-Trityl-homoserine, highlighting its industrial significance [(Mu et al., 2021)]((Mu et al., 2021); (Liu et al., 2020).
Enzymatic Studies and Modification
- Homoserine Sulfhydrylase Roles : Yamagata (1989) explored the role of O-acetyl-L-homoserine sulfhydrylase in microorganisms, a key enzyme in pathways that could utilize N-Trityl-homoserine (Yamagata, 1989).
Direcciones Futuras
The unique properties of trityl radicals, such as those in N-Trityl-homoserine, have expanded their applications in various fields . They are promising spin labels and spin probes, particularly for detecting free radicals by low-frequency ESR and three-dimensional high-resolution ESR imaging . They are also used for quantification of oxygen-guided radiation therapy by ESR imaging .
Propiedades
IUPAC Name |
(2S)-4-hydroxy-2-(tritylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c25-17-16-21(22(26)27)24-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,24-25H,16-17H2,(H,26,27)/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKHRZZJAOSCIS-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Trityl-homoserine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Cyclopropyl-2-thioxo-1,3-diazaspiro[4.5]decan-4-one](/img/structure/B3286893.png)

![4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzohydrazide](/img/structure/B3286899.png)
![Benzene, 1-bromo-4-[(4-iodophenyl)ethynyl]-](/img/structure/B3286907.png)


![3-Benzyl-3-azabicyclo[3.2.1]octan-6-one](/img/structure/B3286936.png)




![5-Thiazolecarboxamide, 2-chloro-N-(2-chloro-6-methylphenyl)-N-[(4-methoxyphenyl)methyl]-](/img/structure/B3286973.png)

![2-Benzyl-4-chloro-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B3286993.png)